molecular formula C9H8BrFO B13564801 (E)-3-(4-Bromo-2-fluorophenyl)prop-2-EN-1-OL

(E)-3-(4-Bromo-2-fluorophenyl)prop-2-EN-1-OL

Katalognummer: B13564801
Molekulargewicht: 231.06 g/mol
InChI-Schlüssel: OGQIYUAUACQJIE-OWOJBTEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-3-(4-Bromo-2-fluorophenyl)prop-2-EN-1-OL is an organic compound characterized by the presence of a bromo and fluorine substituent on a phenyl ring, along with a propenol group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-Bromo-2-fluorophenyl)prop-2-EN-1-OL typically involves the reaction of 4-bromo-2-fluorobenzaldehyde with an appropriate reagent to introduce the propenol group. One common method involves the use of a Wittig reaction, where the aldehyde is reacted with a phosphonium ylide to form the desired product under controlled conditions. The reaction is usually carried out in a solvent such as dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often involving automated systems for precise control of reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-3-(4-Bromo-2-fluorophenyl)prop-2-EN-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond can be reduced to form a saturated alcohol.

    Substitution: The bromo and fluorine substituents can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.

    Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or NaBH4 (Sodium borohydride) can be employed.

    Substitution: Nucleophiles like NaOH (Sodium hydroxide) or KCN (Potassium cyanide) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 4-bromo-2-fluorobenzaldehyde or 4-bromo-2-fluorobenzophenone.

    Reduction: Formation of (E)-3-(4-Bromo-2-fluorophenyl)propan-1-ol.

    Substitution: Formation of compounds with different substituents on the phenyl ring, such as 4-cyano-2-fluorophenyl derivatives.

Wissenschaftliche Forschungsanwendungen

(E)-3-(4-Bromo-2-fluorophenyl)prop-2-EN-1-OL has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (E)-3-(4-Bromo-2-fluorophenyl)prop-2-EN-1-OL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (E)-3-(4-Chloro-2-fluorophenyl)prop-2-EN-1-OL
  • (E)-3-(4-Bromo-2-chlorophenyl)prop-2-EN-1-OL
  • (E)-3-(4-Bromo-2-methylphenyl)prop-2-EN-1-OL

Uniqueness

(E)-3-(4-Bromo-2-fluorophenyl)prop-2-EN-1-OL is unique due to the presence of both bromo and fluorine substituents, which can influence its reactivity and interactions with other molecules. This combination of substituents can lead to distinct chemical and biological properties compared to similar compounds.

Eigenschaften

Molekularformel

C9H8BrFO

Molekulargewicht

231.06 g/mol

IUPAC-Name

(E)-3-(4-bromo-2-fluorophenyl)prop-2-en-1-ol

InChI

InChI=1S/C9H8BrFO/c10-8-4-3-7(2-1-5-12)9(11)6-8/h1-4,6,12H,5H2/b2-1+

InChI-Schlüssel

OGQIYUAUACQJIE-OWOJBTEDSA-N

Isomerische SMILES

C1=CC(=C(C=C1Br)F)/C=C/CO

Kanonische SMILES

C1=CC(=C(C=C1Br)F)C=CCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.